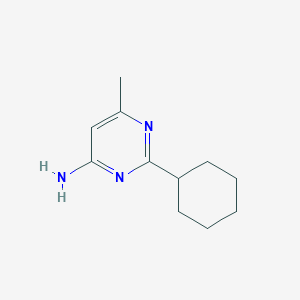

2-Cyclohexyl-6-methylpyrimidin-4-amine

Descripción general

Descripción

. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines but with two nitrogen atoms at positions 1 and 3 in the ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-6-methylpyrimidin-4-amine typically involves the reaction of cyclohexylamine with a suitable pyrimidine derivative under controlled conditions. One common method is the Hantzsch pyrimidine synthesis , which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions include heating the reactants in the presence of a catalyst, such as acetic acid, to facilitate the formation of the pyrimidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: 2-Cyclohexyl-6-methylpyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The primary application of 2-cyclohexyl-6-methylpyrimidin-4-amine lies in its potential as a therapeutic agent. Research indicates that this compound can act as an inhibitor for certain kinases, particularly FMS-like tyrosine kinase 3 (FLT3), which is crucial in the treatment of acute myeloid leukemia (AML). Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrimidine core can significantly influence the compound's potency against FLT3 mutations.

Case Study: FLT3 Inhibitor Development

A study conducted by researchers at St. Jude Children's Research Hospital identified a series of aminopyrimidine analogues, including derivatives of this compound, which exhibited promising activity against FLT3. The IC50 values for various compounds were determined, showcasing the efficacy of these inhibitors in cellular assays.

| Compound | FLT3 IC50 (nM) | MV4-11 EC50 (nM) |

|---|---|---|

| 5e | 80 | >10,000 |

| 9 | 1500 | >16,000 |

| 14 | 141 | >8,000 |

These results highlight the importance of cyclohexyl substitutions in enhancing biological activity against FLT3 .

Biological Studies

In biological research, this compound is utilized to probe cellular mechanisms and pathways. Its ability to modulate enzyme activity makes it a valuable tool for studying signal transduction and metabolic processes.

Case Study: Cellular Mechanisms

Research has shown that this compound can enhance mitochondrial DNA repair mechanisms, particularly in response to oxidative stress. By stimulating the activity of OGG1 (an important DNA repair enzyme), it provides insights into potential therapeutic strategies for diseases associated with oxidative damage .

Chemical Biology

The compound serves as a probe in chemical biology studies aimed at understanding specific biological pathways. Its interactions with various receptors and enzymes allow researchers to elucidate mechanisms underlying cellular responses.

Application in Drug Discovery

This compound has been explored for its role in drug discovery processes, particularly as a lead compound for developing new therapeutics targeting cancer and other diseases . Its structural characteristics facilitate modifications that can optimize efficacy and reduce toxicity.

Industrial Applications

Beyond medicinal uses, this compound finds applications in industrial chemistry. It is used as a precursor for synthesizing other chemical entities and developing new materials.

Synthesis and Material Science

The synthesis pathways for this compound often involve nucleophilic substitution reactions, allowing for the creation of diverse derivatives with tailored properties for specific applications .

Mecanismo De Acción

The mechanism by which 2-Cyclohexyl-6-methylpyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

2-Cyclohexyl-6-methylpyrimidin-4-amine is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

2-Cyclohexyl-4-aminopyrimidine: This compound differs in the position of the amino group, which can affect its reactivity and biological activity.

6-Methyl-2-phenylpyrimidin-4-amine:

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

2-Cyclohexyl-6-methylpyrimidin-4-amine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is explored for its anti-inflammatory, antifungal, and antiproliferative properties, making it a candidate for therapeutic applications.

- Molecular Formula : C11H16N4

- Molecular Weight : 204.27 g/mol

- CAS Number : 1272832-42-4

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammatory processes.

Key Findings :

- In vitro studies demonstrated that related pyrimidine compounds exhibited significant inhibition of COX-2 activity, with IC50 values comparable to celecoxib, a standard anti-inflammatory drug .

- A structure–activity relationship (SAR) analysis revealed that electron-releasing substituents enhance anti-inflammatory activity by increasing binding affinity to COX enzymes .

Antifungal Activity

The antifungal properties of pyrimidine derivatives have also been evaluated against various phytopathogenic fungi.

Research Insights :

- Compounds structurally similar to this compound showed promising antifungal activity in vitro against multiple fungal strains, with varying degrees of effectiveness depending on structural modifications .

| Compound | Fungal Strain | % Inhibition |

|---|---|---|

| 1a | Botrytis | 80.4% |

| 3b | Cercospora | 76.5% |

Antiproliferative Activity

The antiproliferative effects of this compound have been investigated in various cancer cell lines.

Case Studies :

- Leukemia HL-60 Cells : The compound demonstrated significant antiproliferative activity, with a lower ID50 than some established chemotherapeutic agents .

- Mammary Cancer MDA-MB 468 Cells : Similar to its effects on HL-60 cells, the compound inhibited cell proliferation effectively .

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets such as enzymes and receptors associated with inflammation and cell proliferation.

Propiedades

IUPAC Name |

2-cyclohexyl-6-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-8-7-10(12)14-11(13-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMGNOGJCWSDJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.